molecular formula C10H18N2 B14151950 [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine CAS No. 290817-91-3

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

Cat. No.: B14151950
CAS No.: 290817-91-3
M. Wt: 166.26 g/mol
InChI Key: ZDMOUIRMMCULSB-LPEHRKFASA-N
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Description

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]methanamine is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of various materials and chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine involves its interaction with specific molecular targets. The ethenyl group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine: This compound is similar in structure but lacks the ethenyl group, which affects its reactivity and applications.

    [(2R,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]oct-2-yl]methanol: This compound has an ethynyl group instead of an ethenyl group, leading to different chemical properties and reactivity.

Uniqueness

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of the ethenyl group

Properties

CAS No.

290817-91-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C10H18N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h2,8-10H,1,3-7,11H2/t8-,9-,10+/m0/s1

InChI Key

ZDMOUIRMMCULSB-LPEHRKFASA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CN

Canonical SMILES

C=CC1CN2CCC1CC2CN

Origin of Product

United States

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